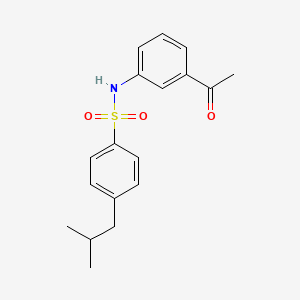![molecular formula C14H19ClN2O4S B5836434 N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as N-(3-chloro-2-methylphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
TAK-659 targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. TAK-659 inhibits BTK activity, blocking the downstream signaling pathways and inducing apoptosis in B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In preclinical studies, TAK-659 has also been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is that it targets BTK, a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies. However, one limitation of TAK-659 is that it has only been studied in preclinical models, and its efficacy and safety in humans are not yet known. Additionally, TAK-659 may have off-target effects that could lead to adverse effects.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans with B-cell malignancies. Second, the potential off-target effects of TAK-659 should be further studied to determine if there are any adverse effects. Third, the mechanism of action of TAK-659 should be further elucidated to better understand its effects on B-cells. Fourth, TAK-659 could be studied in combination with other therapies to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of TAK-659 should be studied to determine the optimal dosing regimen.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-chloro-2-methylphenylamine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is further converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and sodium methanesulfinate to form TAK-659. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11-12(15)4-3-5-13(11)17(22(2,19)20)10-14(18)16-6-8-21-9-7-16/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBIPTWFPALNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)
![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)

